2-(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

Chemical Structure and Properties

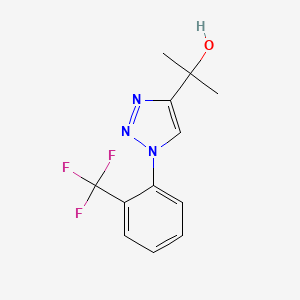

The compound 2-(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS: 1384429-73-5) features a 1,2,3-triazole core substituted at the 4-position with a propan-2-ol group and at the 1-position with a 2-(trifluoromethyl)phenyl moiety (Figure 1). This structure combines the hydrogen-bonding capability of the hydroxyl group with the electron-withdrawing trifluoromethyl group, enhancing metabolic stability and lipophilicity .

Synthesis

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. Terminal alkynes react with azides under mild conditions to yield 1,4-disubstituted triazoles regioselectively. For example, the phenyl azide precursor reacts with propargyl alcohol derivatives, followed by hydroxyl group protection/deprotection steps .

Properties

IUPAC Name |

2-[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3O/c1-11(2,19)10-7-18(17-16-10)9-6-4-3-5-8(9)12(13,14)15/h3-7,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNSRAQLICZZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C2=CC=CC=C2C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a member of the triazole family, which has gained attention due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of triazole rings, which are critical for the biological activity of the compound.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of antifungal and antibacterial properties. Here are some key findings:

Antifungal Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antifungal activity against various strains of Candida and Aspergillus. For instance:

- Minimum Inhibitory Concentration (MIC) values for similar triazole derivatives have shown potent activity against Candida albicans, with values as low as for certain derivatives .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Triazole A | Candida albicans | 0.00035 |

| Triazole B | Aspergillus fumigatus | 0.005 |

| Triazole C | Candida glabrata | 0.020 |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Preliminary results indicate that it may inhibit the growth of Gram-positive and Gram-negative bacteria:

- Compounds with trifluoromethyl substitutions often show enhanced antibacterial activity due to their lipophilicity and ability to penetrate bacterial membranes.

The mechanism by which triazole compounds exert their biological effects often involves inhibition of key enzymes or pathways in target organisms:

- Inhibition of Ergosterol Biosynthesis : Triazoles inhibit lanosterol demethylase (CYP51), a crucial enzyme in the ergosterol biosynthetic pathway in fungi.

- Disruption of Membrane Integrity : The incorporation of trifluoromethyl groups may enhance membrane permeability, leading to increased susceptibility to antifungal agents.

Case Studies

Several case studies highlight the efficacy and safety profiles of triazole derivatives:

Case Study 1: Efficacy Against Fluconazole-resistant Strains

A study evaluated the effectiveness of a series of triazole derivatives against fluconazole-resistant Candida strains. The results indicated that certain modifications, such as trifluoromethyl substitutions, significantly improved activity against resistant strains .

Case Study 2: Safety Profile Evaluation

In vitro cytotoxicity assays on human cell lines demonstrated that while exhibiting potent antifungal activity, these compounds maintained a favorable safety profile with low cytotoxicity at therapeutic concentrations .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial and fungal pathogens. For instance, studies have shown that related triazole compounds demonstrate potent antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum . The trifluoromethyl group enhances the lipophilicity of these compounds, potentially increasing their membrane permeability and bioactivity.

Anticancer Potential

The incorporation of a trifluoromethyl group in triazole derivatives has been linked to improved anticancer activity. In silico studies have suggested that these compounds can effectively interact with protein targets involved in cancer progression. For example, some derivatives have shown promise in inhibiting key enzymes related to tumor growth . The structural modifications provided by the triazole moiety allow for better binding affinity to these targets.

Anti-Diabetic Properties

Recent investigations into the biological properties of triazole derivatives have also highlighted their potential as anti-diabetic agents. Certain synthesized compounds were evaluated for their ability to modulate glucose metabolism and insulin sensitivity in vitro and in vivo . These findings suggest that triazoles may offer therapeutic avenues for managing diabetes.

Agricultural Applications

Fungicides

Triazole compounds are widely recognized for their fungicidal properties, making them valuable in agricultural applications. Their ability to inhibit fungal growth has led to the development of various fungicides that protect crops from fungal diseases. The unique chemical structure of 2-(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol may enhance the efficacy of such fungicides by improving their stability and effectiveness against resistant fungal strains.

Materials Science

Polymer Chemistry

In materials science, triazole-containing compounds are being explored as building blocks for novel polymers. Their ability to form stable covalent bonds can be harnessed to create materials with desirable mechanical and thermal properties. Research into polymerization techniques involving triazoles could lead to advancements in creating high-performance materials suitable for various industrial applications.

Case Studies

Case Study 1: Antimicrobial Screening

A study evaluated a series of triazole derivatives for their antimicrobial activity. Among them, a compound structurally similar to this compound exhibited significant inhibition against multiple bacterial strains with minimum inhibitory concentrations (MICs) lower than 10 µg/ml .

Case Study 2: Anticancer Activity

Research focusing on the anticancer potential of triazole derivatives demonstrated that modifications at the trifluoromethyl position significantly enhanced cytotoxicity against cancer cell lines. One derivative showed a half-maximal inhibitory concentration (IC50) value in the nanomolar range against breast cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Triazolyl Propan-2-ol Derivatives

Key Comparisons

Structural Variations and Physicochemical Properties

- Trifluoromethyl vs. Halogen Substituents : The 2-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (logP ~2.8) compared to the phenyl (logP ~1.9) and 4-bromophenyl (logP ~2.5) analogs. This enhances membrane permeability and target binding .

- Triazole Positional Isomerism : Substitution at the 1-position (1H-1,2,3-triazole) versus 1H-1,2,4-triazole (e.g., mefentrifluconazole) alters hydrogen-bonding patterns and steric interactions, impacting biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.